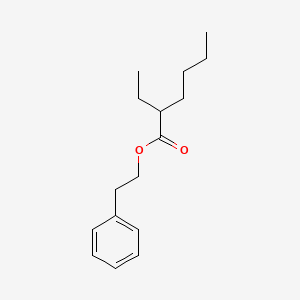
2-Phenylethyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 2-ethylhexanoate is an organic compound with the molecular formula C16H24O2. It is an ester formed from 2-phenylethanol and 2-ethylhexanoic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylethyl 2-ethylhexanoate can be synthesized through the esterification reaction between 2-phenylethanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of packed-bed reactors with immobilized enzymes, such as lipases, has been explored to enhance the efficiency of the esterification process. This method allows for the continuous production of the ester in a solvent-free system, reducing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl 2-ethylhexanoate primarily undergoes hydrolysis, where the ester bond is cleaved to yield 2-phenylethanol and 2-ethylhexanoic acid. This reaction can be catalyzed by acids or bases. Additionally, the compound can participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 2-ethylhexanoic acid.
Transesterification: New esters formed by exchanging the ester group with another alcohol.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 2-ethylhexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, the compound can undergo hydrolysis to release 2-phenylethanol, which has been shown to possess antimicrobial properties. The molecular targets and pathways involved in its antimicrobial action include the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanol: An aromatic alcohol with a similar floral aroma, used in the fragrance industry.
2-Phenethyl acetate: An ester with a floral and fruity aroma, used in perfumes and flavorings.
2-Ethylhexanoic acid: A carboxylic acid used in the production of esters and as a plasticizer.
Uniqueness
2-Phenylethyl 2-ethylhexanoate is unique due to its specific combination of 2-phenylethanol and 2-ethylhexanoic acid, resulting in a distinct floral aroma that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions, such as hydrolysis and transesterification, also makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
93776-92-2 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-phenylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C16H24O2/c1-3-5-11-15(4-2)16(17)18-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI-Schlüssel |
DLUUSIFAGWCEES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


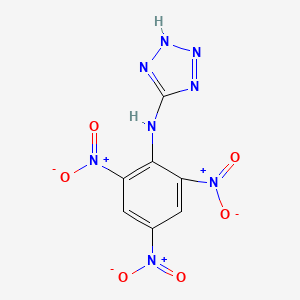
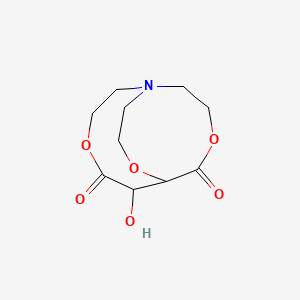

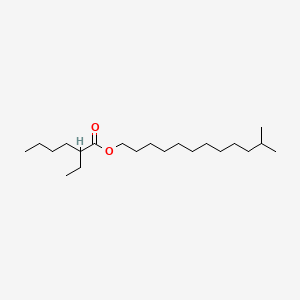

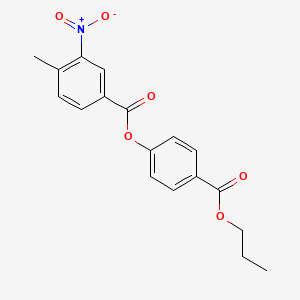

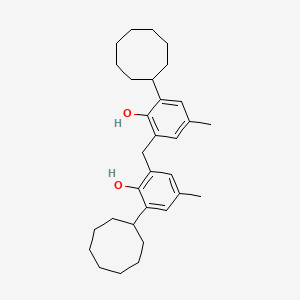

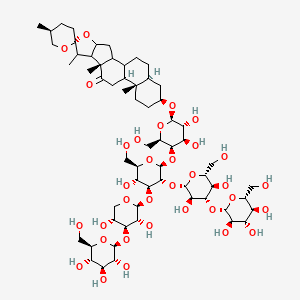
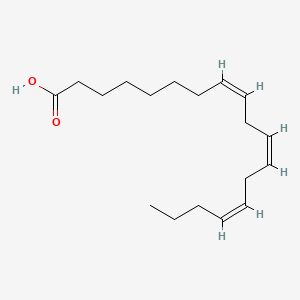

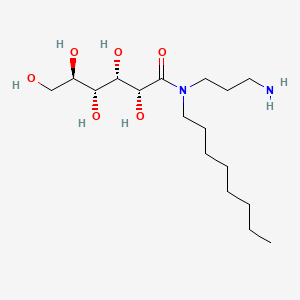
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
